molecular formula C6H3Cl2IZn B1598862 3,5-Dichlorophenylzinc iodide CAS No. 312692-86-7

3,5-Dichlorophenylzinc iodide

Cat. No. B1598862
M. Wt: 338.3 g/mol
InChI Key: HIWLJUNTNGOHMX-UHFFFAOYSA-M
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Description

“3,5-Dichlorophenylzinc iodide” is an organozinc reagent with a linear formula of Cl2C6H3ZnI . It has a molecular weight of 338.29 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of “3,5-Dichlorophenylzinc iodide” is represented by the linear formula Cl2C6H3ZnI . This indicates that the compound consists of a phenyl ring (C6H3) with two chlorine (Cl) atoms at the 3rd and 5th positions, a zinc (Zn) atom, and an iodine (I) atom .


Physical And Chemical Properties Analysis

“3,5-Dichlorophenylzinc iodide” is a liquid that appears yellow to brown to black in color . It has a density of 1.002 g/mL at 25 °C . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Coupling Reactions

  • 3,5-Dichlorophenylzinc iodide is used in various synthesis and coupling reactions. For example, Rieke and Kim (2011) demonstrated its application in the synthesis of 5-bromo-2-pyridylzinc iodide, highlighting the utility of organozinc iodides in cross-coupling reactions (Rieke & Kim, 2011).

Application in Organic Chemistry

  • In organic chemistry, this compound is instrumental in the formation of various organometallic reagents. For instance, the work by Tamaru et al. (1985) on the generation of carboethoxyethylzinc iodide demonstrates the versatility of similar zinc-based reagents in palladium-catalyzed coupling reactions (Tamaru et al., 1985).

Development of Energetic Materials

  • It's also used in the development of energetic materials. Darwich et al. (2008) synthesized various salts containing the methylguanazinium cation, indicating the potential of related iodide compounds in creating new energetic materials (Darwich et al., 2008).

Nucleophilic Substitution Reactions

  • Krajsovszky et al. (2005) explored nucleophilic substitution reactions with iodides, emphasizing the role of compounds like 3,5-dichlorophenylzinc iodide in these chemical processes (Krajsovszky et al., 2005).

Photolysis and Atmospheric Studies

  • In atmospheric chemistry, iodides play a significant role in photolysis rates, as studied by Rattigan et al. (1997) in their analysis of various iodides, including similar chloroiodomethane compounds (Rattigan et al., 1997).

Catalysis and Organic Transformations

  • The compound is also relevant in catalysis and organic transformations. For instance, Takeuchi et al. (1986) demonstrated the use of organic iodides in platinum complex-catalyzed carbonylations, a process potentially enhanced by compounds like 3,5-dichlorophenylzinc iodide (Takeuchi et al., 1986).

Safety And Hazards

“3,5-Dichlorophenylzinc iodide” is considered hazardous. It is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

1,3-dichlorobenzene-5-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWLJUNTNGOHMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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